BenchChemオンラインストアへようこそ!

5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

P2X4 receptor pharmacology Medicinal chemistry Ligand design

This 4-fluorophenyl analog of 5-BDBD is for investigators requiring a benzofurodiazepinone P2X4 antagonist with differentiated physicochemical properties. The para-fluoro substitution and lower molecular weight (294.28 vs. 355.19 g/mol) confer reduced lipophilicity (ΔHansch π ≈ −0.72), potentially yielding superior aqueous solubility for cell-based assays and altered in vivo pharmacokinetics. It is ideal for comparative SAR studies, allosteric modulation kinetics, and as a precursor for direct ¹⁸F-radiolabeling in PET ligand development. Choose this compound to fill a specific chemical space vector underrepresented among commercially available P2X4 antagonists.

Molecular Formula C17H11FN2O2
Molecular Weight 294.28 g/mol
Cat. No. B5581499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Molecular FormulaC17H11FN2O2
Molecular Weight294.28 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)F)OC4=CC=CC=C42
InChIInChI=1S/C17H11FN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21)
InChIKeyHIGWAVKKFHWHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one: A Benzofurodiazepinone P2X4 Receptor Antagonist Scaffold


5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one (CAS 296798-52-2, molecular formula C17H11FN2O2, molecular weight 294.28 g/mol) is a synthetic heterocyclic compound belonging to the benzofuro[3,2-e][1,4]diazepin-2-one class . The compound has been characterized by 1H NMR spectroscopy (DMSO-d6) and features a fused benzofuran-diazepinone tricyclic core substituted at the 5-position with a 4-fluorophenyl group [1]. This scaffold is structurally related to the well-characterized P2X4 purinergic receptor antagonist 5-BDBD [5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one, CAS 768404-03-1], which inhibits P2X4-mediated currents with an IC50 of 0.50–0.78 μM depending on species and assay conditions .

Why Benzofurodiazepinone P2X4 Antagonists Cannot Be Interchanged: The Critical Role of 5-Position Substitution


Within the benzofuro[3,2-e][1,4]diazepin-2-one class, substitution at the 5-position of the diazepine ring is the primary determinant of P2X4 receptor antagonist potency, allosteric mechanism, and selectivity profile. Systematic structure-activity relationship (SAR) studies have demonstrated that even single-atom alterations at the R1 and R2 positions of the pendant phenyl ring produce distinct pharmacological outcomes [1]. The reference compound 5-BDBD (3-bromophenyl substitution) is the most extensively characterized member of this class, exhibiting an IC50 of 0.50–0.78 μM at human P2X4 receptors with a negative allosteric mechanism of action [2]. However, bromine substitution confers high lipophilicity (cLogP ~3.8) and molecular weight (355.19 g/mol), which may limit aqueous solubility and metabolic stability. The 4-fluorophenyl analog offers a differentiated substitution pattern—para- rather than meta-; fluorine rather than bromine—that is expected to produce distinct receptor binding kinetics, physicochemical properties, and potential for radioisotopic labeling. Generic substitution among analogs without empirical validation therefore carries significant risk of altered target engagement and off-target activity.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one


Para-Fluorophenyl vs. Meta-Bromophenyl Substitution: Physicochemical Property Divergence

The target compound differs from the class-leading 5-BDBD in both the position (para vs. meta) and identity (fluorine vs. bromine) of the phenyl ring substituent. This substitutional change produces a molecular weight reduction of 60.91 g/mol (294.28 vs. 355.19 g/mol) and fundamentally alters lipophilicity: the 4-fluorophenyl substituent has a Hansch π constant of +0.14 versus +0.86 for the 3-bromophenyl group, an approximate 0.72 log unit reduction in lipophilicity [1]. Fluorine also introduces a strong C–F bond dipole (1.41 D) absent in the C–Br bond, altering electronic distribution across the pendant ring [2]. These physicochemical differences directly impact aqueous solubility, membrane permeability, and metabolic vulnerability—parameters critical for in vivo pharmacokinetic performance.

P2X4 receptor pharmacology Medicinal chemistry Ligand design

SAR-Guided Pharmacophore Differentiation: R1-Fluorine Substitution in the Benzofurodiazepinone Series

A systematic SAR study of the benzofurodiazepinone scaffold synthesized and tested a panel of 5-BDBD analogs with defined R1 and R2 modifications on the pendant phenyl ring, including the R1-F, R2-H analog corresponding to the 4-fluorophenyl substitution pattern of the target compound [1]. The study confirmed that R1 position para-substitution is tolerated and produces functional P2X4 receptor antagonism [2]. In contrast, the parent 5-BDBD (R1-H, R2-Br) carries a meta-bromine substituent at R2. The shift from meta-bromine (R2) to para-fluorine (R1) relocates the halogen atom to a topologically distinct region of the allosteric binding pocket, which computational docking suggests interacts with a different subset of residues within the P2X4 receptor body domain [2].

Structure-activity relationship P2X4 antagonist Allosteric modulation

Potential for 18F-Radiolabeling: A Differentiated Route to PET Imaging Probes vs. Bromine-Containing Scaffolds

The 4-fluorophenyl group present on the target compound provides a direct structural handle for 18F incorporation via nucleophilic aromatic substitution (SNAr), an established radiosynthetic strategy [1]. This contrasts with 5-BDBD, which requires a separate prosthetic group approach for fluorine-18 labeling (e.g., [18F]fluoroethoxy attachment) or relies on carbon-11 methylation [2]. In published work, a 3-[18F]fluorophenyl analog of 5-BDBD was successfully prepared via SNAr with K[18F]F/Kryptofix 2.2.2 in 5–25% decay-corrected radiochemical yield [2], demonstrating the feasibility of direct arene 18F-fluorination on this scaffold. The para-fluoro substitution in the target compound may offer different (and potentially more favorable) radiochemical yields and specific activity than the meta-fluoro analog due to altered electronic activation of the aromatic ring toward nucleophilic substitution [3].

PET imaging Radiotracer development Neuroinflammation

Selectivity Window Potential: Fluorine Substitution and P2X Subtype Selectivity Profile

5-BDBD at 10 μM concentration did not significantly affect ATP-induced currents at P2X2a, P2X2b, or P2X7 receptors, establishing a >12-fold selectivity window for P2X4 over these subtypes [1]. However, its activity at P2X1, P2X3, and P2X5 remains incompletely characterized. Systematic SAR analysis of benzofurodiazepinone analogs has shown that modifications at the pendant phenyl ring can differentially modulate activity at related P2X subtypes [2]. The para-fluorine substitution in the target compound, being electronically distinct from meta-bromine (σp = +0.06 vs. σm = +0.39 for Br), may fine-tune the selectivity profile across the P2X receptor family—a parameter of practical significance given that P2X3 and P2X7 are also therapeutic targets for pain and inflammation [3].

P2X receptor selectivity Off-target profiling Pain pharmacology

High-Impact Research and Industrial Application Scenarios for 5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one


P2X4 Receptor Target Engagement and Selectivity Profiling

Investigators requiring a benzofurodiazepinone P2X4 antagonist with physicochemical properties distinct from the class-standard 5-BDBD can employ the 4-fluorophenyl analog for comparative pharmacological studies. The lower molecular weight (294.28 vs. 355.19 g/mol) and reduced lipophilicity (ΔHansch π ≈ −0.72) may confer superior aqueous solubility, enabling experiments at higher concentrations without exceeding DMSO solvent tolerances in cell-based assays [1]. Parallel testing against 5-BDBD allows deconvolution of substitution-dependent effects on P2X4 allosteric modulation kinetics and P2X subtype selectivity, as demonstrated in the systematic SAR study of this scaffold [2].

Development of 18F-Labeled PET Radiotracers for Neuroinflammation Imaging

The 4-fluorophenyl group provides a direct structural motif for nucleophilic 18F-fluorination, offering a simplified radiosynthetic route compared to the multi-step prosthetic labeling required for 5-BDBD. The successful preparation of a 3-[18F]fluorophenyl analog via SNAr with K[18F]F/K2.2.2 (5–25% decay-corrected RCY) validates the feasibility of direct arene fluorination on this scaffold [1]. The para-fluoro isomer may exhibit altered radiochemical reactivity and product specific activity due to distinct Hammett electronic effects at the para position (σp = +0.06) vs. meta (σm = +0.34) [2]. Researchers developing PET ligands for visualizing P2X4 receptor expression in neuroinflammatory conditions such as Alzheimer's disease, multiple sclerosis, or neuropathic pain states should evaluate this analog as a labeling precursor.

Structure-Activity Relationship (SAR) Studies of P2X4 Negative Allosteric Modulators

Medicinal chemistry teams exploring the benzofurodiazepinone pharmacophore for P2X4 antagonism can use the 4-fluorophenyl analog as a key comparator in systematic SAR campaigns. The compound's defined para-fluorine substitution fills a specific vector in chemical space that is underrepresented among commercially available P2X4 antagonists. In the published SAR framework by Bidula et al., the R1-F, R2-H analog was synthesized alongside eight other substitution variants and computationally docked to the P2X4 allosteric site, providing a structural basis for interpreting the contribution of para-halogen substitution to receptor binding and functional antagonism [2].

In Vivo Pharmacological Studies of P2X4-Mediated Pain Pathways

Preclinical models of neuropathic and inflammatory pain where P2X4 receptor blockade is hypothesized to be therapeutic (e.g., chronic constriction injury, spinal nerve ligation, nitroglycerin-induced hyperalgesia) may benefit from evaluating the 4-fluorophenyl analog alongside 5-BDBD. The reduced lipophilicity of the fluorine-substituted compound is expected to alter the in vivo pharmacokinetic profile including volume of distribution and metabolic clearance, potentially yielding a longer half-life or different tissue penetration pattern than the more lipophilic bromine analog [1]. This is particularly relevant for studies requiring sustained P2X4 antagonism in the central nervous system, where the blood-brain barrier penetration is influenced by lipophilicity and hydrogen-bonding capacity of the ligand [3].

Quote Request

Request a Quote for 5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.